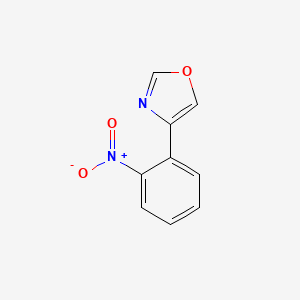
Nalpha-Boc-Nalpha-methyl-L-glutamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nalpha-Boc-Nalpha-methyl-L-glutamine, also known as Nalpha-(tert-Butoxycarbonyl)-Nalpha-methyl-L-glutamine, is a derivative of the amino acid L-glutamine. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyl group attached to the alpha nitrogen. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-Boc-Nalpha-methyl-L-glutamine typically involves the protection of the amino group of L-glutamine with a Boc group, followed by methylation of the alpha nitrogen. The general synthetic route can be summarized as follows:
Protection of L-glutamine: L-glutamine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form Nalpha-Boc-L-glutamine.
Methylation: The protected amino group is then methylated using a methylating agent such as methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include:
- Large-scale protection of L-glutamine using Boc2O and TEA.
- Methylation using CH3I and NaH under controlled conditions.
- Purification through crystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
Nalpha-Boc-Nalpha-methyl-L-glutamine undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Substitution: The methylated amine can participate in nucleophilic substitution reactions.
Coupling: The compound can be used in peptide synthesis through coupling reactions with other amino acids.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Methyl iodide (CH3I) and sodium hydride (NaH).
Coupling: Carbodiimide reagents (e.g., EDC, DCC) and coupling agents (e.g., HOBt, HOAt).
Major Products
Deprotection: L-glutamine with a free amine group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Peptides and peptide derivatives.
科学的研究の応用
Nalpha-Boc-Nalpha-methyl-L-glutamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function through peptide synthesis.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
作用機序
The mechanism of action of Nalpha-Boc-Nalpha-methyl-L-glutamine is primarily related to its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation and enzyme interactions.
類似化合物との比較
Similar Compounds
Nalpha-Boc-L-glutamine: Similar structure but without the methyl group on the alpha nitrogen.
Nalpha-Boc-Nalpha-methyl-L-alanine: Similar structure with alanine instead of glutamine.
Nalpha-Boc-Nalpha-methyl-L-asparagine: Similar structure with asparagine instead of glutamine.
Uniqueness
Nalpha-Boc-Nalpha-methyl-L-glutamine is unique due to the presence of both the Boc protecting group and the methyl group on the alpha nitrogen. This dual modification provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and peptide chemistry.
特性
分子式 |
C11H20N2O5 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC名 |
(2S)-5-amino-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13(4)7(9(15)16)5-6-8(12)14/h7H,5-6H2,1-4H3,(H2,12,14)(H,15,16)/t7-/m0/s1 |
InChIキー |
UEXFOLGIHMVXKM-ZETCQYMHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CCC(=O)N)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)N(C)C(CCC(=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11925730.png)




![6-Chloro-1,4-dioxaspiro[4.4]nonane](/img/structure/B11925760.png)


